7-(Trifluoromethyl)quinoline
Overview
Description
7-(Trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioimaging and Live-Cell Imaging
7-(Trifluoromethyl)quinoline derivatives, specifically those with amino and trifluoromethyl groups, have demonstrated significant potential in bioimaging. They exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts. These properties make them suitable for live-cell imaging, particularly in targeting the Golgi apparatus within various cell lines. Such derivatives are also effective in two-photon fluorescence microscopy, indicating their broad applicability in biological research and medical diagnostics (Chen et al., 2019).
Antimicrobial Activity
Some derivatives of this compound have shown significant antimicrobial activity. They have been effective against a range of microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Specifically, certain carbohydrazide derivatives and oxadiazoles exhibit promising antimicrobial properties. This suggests potential applications in developing new antituberculosis agents and other antimicrobial drugs (Garudachari et al., 2014).
Corrosion Inhibition
Quinoline and its derivatives, including those with trifluoromethyl groups, are recognized for their anticorrosive properties. They effectively inhibit metallic corrosion, primarily due to their ability to form stable chelating complexes with surface metallic atoms. This capability makes them valuable in various industrial applications where corrosion prevention is critical (Verma et al., 2020).
Anticancer Activity
This compound derivatives have been extensively researched for their anticancer properties. They show effective anticancer activity through various mechanisms, including inhibition of tyrosine kinases, proteasome, and DNA repair. The synthetic versatility of quinoline allows the generation of diverse derivatives, contributing to the exploration of new anticancer agents (Solomon & Lee, 2011).
Synthesis Methods
Recent advancements in green and sustainable chemistry have led to the development of eco-friendly synthesis methods for this compound derivatives. Techniques such as microwave-assisted synthesis, use of recyclable catalysts, solvent-free conditions, and photocatalytic synthesis have been employed, emphasizing the importance of environmentallyfriendly practices in chemical synthesis (Prajapati et al., 2014).
Insecticidal and Antifeedant Activities
Certain this compound derivatives have shown promising insecticidal and antifeedant properties against agricultural pests like Spodoptera frugiperda. These compounds, including triazolyl-quinoline hybrids, exhibit potent larvicidal properties and can function as effective antifeedants, offering potential for development as insecticides in agriculture (Rosado-Solano et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMSEFHVUYEEDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332685 | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325-14-4 | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-(trifluoromethyl)quinoline an attractive scaffold in medicinal chemistry?
A1: The this compound moiety appears in various bioactive molecules, including those with antimalarial and anticancer activities [, ]. Its presence often enhances potency and selectivity for specific targets, likely due to its influence on electronic properties and molecular interactions.
Q2: How do structural modifications of this compound derivatives impact their biological activity?
A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications impact a drug candidate's efficacy. For example, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring significantly enhanced the anodic alpha-fluorination of certain sulfides []. Furthermore, research on 3,5,7-trisubstituted quinolines revealed that specific substitutions at these positions led to potent c-Met kinase inhibitors with nanomolar IC50 values []. These findings demonstrate the significant impact of substituent selection on biological activity.
Q3: Can you provide an example of a this compound derivative with promising anticancer activity?
A3: SOMG-833, a 3,5,7-trisubstituted quinoline derivative containing a 7-(trifluoromethyl) group, demonstrated potent and selective c-MET inhibitory activity []. This compound effectively blocked c-MET–dependent neoplastic effects in vitro and showed significant antitumor activity in vivo in various xenograft models.
Q4: What is the significance of the reported crystal structures of this compound derivatives?
A4: Understanding the three-dimensional arrangement of atoms within a molecule is essential for drug design. The crystal structure of 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline revealed key structural features, including the conformation of the piperazine ring and the dihedral angles between the quinoline ring and other aromatic systems []. This information can be used to rationalize observed biological activity and guide further optimization efforts.
Q5: What synthetic strategies are commonly employed to prepare this compound derivatives?
A5: Researchers have developed various methods for synthesizing these compounds. One example involves the addition of nitroalkanes to ortho-halonitrobenzenes, leading to the formation of 4-chloro-7-(trifluoromethyl)quinoline [, ]. This approach highlights the versatility of chemical synthesis in accessing diverse this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.